molecular formula C9H10BrFO3 B14763979 1-Bromo-5-fluoro-3-methoxy-2-(methoxymethoxy)benzene

1-Bromo-5-fluoro-3-methoxy-2-(methoxymethoxy)benzene

Cat. No.: B14763979
M. Wt: 265.08 g/mol
InChI Key: QNDBYLWCYHFEHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-5-fluoro-3-methoxy-2-(methoxymethoxy)benzene is an organic compound with the molecular formula C9H10BrFO3. This compound is characterized by the presence of bromine, fluorine, and methoxy groups attached to a benzene ring, making it a versatile intermediate in organic synthesis .

Preparation Methods

The synthesis of 1-Bromo-5-fluoro-3-methoxy-2-(methoxymethoxy)benzene typically involves multi-step reactions starting from commercially available precursors. One common method includes the bromination of 5-fluoro-2-(methoxymethoxy)benzene followed by methoxylation. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and methanol as the solvent . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-Bromo-5-fluoro-3-methoxy-2-(methoxymethoxy)benzene undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Bromo-5-fluoro-3-methoxy-2-(methoxymethoxy)benzene has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the development of bioactive molecules that target specific biological pathways.

    Medicine: It is utilized in the synthesis of potential drug candidates, particularly those targeting cancer and inflammatory diseases.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Bromo-5-fluoro-3-methoxy-2-(methoxymethoxy)benzene depends on its application. In chemical reactions, the bromine and fluorine atoms act as reactive sites for nucleophilic substitution and coupling reactions. The methoxy groups can undergo oxidation or reduction, altering the compound’s reactivity and properties. The molecular targets and pathways involved vary based on the specific application and the nature of the reactions it undergoes .

Comparison with Similar Compounds

1-Bromo-5-fluoro-3-methoxy-2-(methoxymethoxy)benzene can be compared with similar compounds such as:

These comparisons highlight the uniqueness of this compound in terms of its structure and reactivity, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C9H10BrFO3

Molecular Weight

265.08 g/mol

IUPAC Name

1-bromo-5-fluoro-3-methoxy-2-(methoxymethoxy)benzene

InChI

InChI=1S/C9H10BrFO3/c1-12-5-14-9-7(10)3-6(11)4-8(9)13-2/h3-4H,5H2,1-2H3

InChI Key

QNDBYLWCYHFEHV-UHFFFAOYSA-N

Canonical SMILES

COCOC1=C(C=C(C=C1Br)F)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.